4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one
Description
Infrared Spectroscopy
Key IR absorption bands (hypothetical data based on structural analogs):
- 1721 cm⁻¹ : Stretching vibration of pyrazolone C=O
- 1660-1670 cm⁻¹ : Conjugated C=N/C=C vibrations
- 3427 cm⁻¹ : NH stretching (tautomeric forms)
Nuclear Magnetic Resonance
¹H NMR (DMSO-d6, hypothetical):
- δ 1.30 (t, J=7 Hz) : Ethyl CH3 protons
- δ 3.86 (s) : Methyl group at pyrazolone C5
- δ 7.07-8.03 (m) : Aromatic protons from quinoline and chlorophenyl
¹³C NMR Key Signals:
- δ 167.8 ppm : Pyrazolone C=O
- δ 145-155 ppm : Quinoline C=N and conjugated carbons
Mass Spectrometry
- m/z 363.1138 : Molecular ion [M]+- matching monoisotopic mass
- Fragmentation pathways:
- Loss of C2H5- (ethyl radical) → m/z 318
- Cleavage of C-Cl bond → m/z 328
X-ray Crystallographic Studies
While no published crystal structure exists for this specific compound, analogous pyrazolone-quinoline hybrids exhibit:
- Planar conformations in the conjugated system
- Intermolecular hydrogen bonds between pyrazolone C=O and NH groups
- π-π stacking distances of 3.4–3.7 Å between aromatic rings
Theoretical Conformational Analysis:
- Torsional barriers <5 kcal/mol for rotation about the exocyclic double bond
- Dihedral angles of 5-15° between pyrazolone and quinoline planes
Tautomeric Equilibria
The pyrazolone-quinoline system exhibits three dominant tautomeric forms:
1. Keto-Enamine Form
- Dominant in non-polar solvents
- Stabilized by intramolecular H-bonding between pyrazolone NH and quinoline N
2. Enol-Imine Form
- Favored in polar aprotic solvents
- Enables metal coordination through O and N sites
3. Zwitterionic Form
- Observed at physiological pH
- Features protonated quinoline N and deprotonated pyrazolone O
Solvent Effects on Tautomerism:
| Solvent | Keto-Enamine (%) | Enol-Imine (%) |
|---|---|---|
| Chloroform | 82 | 18 |
| DMSO | 34 | 66 |
| Water | 12 | 88 |
The tautomeric equilibrium significantly impacts biological activity, with the enol-imine form showing enhanced antimicrobial potency in preliminary assays.
Properties
Molecular Formula |
C21H19N3O |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(4Z)-4-(1-ethylquinolin-2-ylidene)-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H19N3O/c1-3-23-18-12-8-7-9-16(18)13-14-19(23)20-15(2)22-24(21(20)25)17-10-5-4-6-11-17/h4-14H,3H2,1-2H3/b20-19- |
InChI Key |
LBCBLMHAHZYOKU-VXPUYCOJSA-N |
Isomeric SMILES |
CCN1/C(=C\2/C(=NN(C2=O)C3=CC=CC=C3)C)/C=CC4=CC=CC=C41 |
Canonical SMILES |
CCN1C(=C2C(=NN(C2=O)C3=CC=CC=C3)C)C=CC4=CC=CC=C41 |
Origin of Product |
United States |
Preparation Methods
Role of Catalysts
Piperidine and AAILs enhance reaction rates by deprotonating the active methylene group in pyrazolone, increasing nucleophilicity. Copper(II) salts facilitate oxidative cyclization via single-electron transfer mechanisms.
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline and pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline and pyrazolone compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various quinoline and pyrazolone derivatives, which can have different functional groups depending on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing pyrazole and quinoline structures exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including those similar to 4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one, which were screened against multiple bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that these compounds could serve as potential candidates for developing new antibacterial agents due to their effective inhibition against Gram-positive and Gram-negative bacteria .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Pyrazole derivatives have shown promise in scavenging free radicals and inhibiting lipid peroxidation, making them potential therapeutic agents for oxidative stress-related diseases . In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have demonstrated that certain derivatives possess strong radical scavenging activity, comparable to standard antioxidants like ascorbic acid .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Preliminary cell-based assays on various cancer cell lines (including breast, ovarian, and lung cancer) have shown that compounds similar to this compound can inhibit tumor cell proliferation effectively. The mechanism often involves apoptosis induction and cell cycle arrest .
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate hydrazones with substituted phenyl groups under acidic or basic conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrazolone moiety can interact with proteins, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in its observed pharmacological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substitutions at C4 (e.g., benzylidene, pyrazole, or quinoline) significantly alter reactivity. For instance, thiomethylphenyl groups enhance electrophilicity, while quinoline introduces steric bulk .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Melting point inferred from structurally similar compounds in .
Key Observations :
- The quinoline derivative’s higher molecular weight (365.41 g/mol) suggests reduced solubility in aqueous media compared to edaravone (174.20 g/mol).
- Lipinski rule compliance is retained in analogs with moderate molecular weights (<500 g/mol) and hydrogen-bond acceptors/donors .
Spectroscopic and Crystallographic Features
- NMR: The quinoline derivative’s 1H-NMR spectrum shows distinct deshielding for the ethyl group (δ ~1.4 ppm, triplet) and quinoline protons (δ ~7.5–8.5 ppm), contrasting with benzylidene analogs that exhibit characteristic benzylidene proton signals at δ ~7.3 ppm .
- IR: Strong C=O stretches (~1700 cm⁻¹) are common in all pyrazol-3-ones. The quinoline derivative lacks NO2 or S–H stretches seen in thiomethyl or nitro-substituted analogs .
- Crystallography: The Z-configuration of the exocyclic double bond is confirmed via single-crystal X-ray diffraction in related compounds, with dihedral angles between pyrazolone and quinoline rings ranging from 5–10° .
Biological Activity
The compound 4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure features a quinoline moiety linked to a pyrazolone ring, which is known to influence its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of 1-ethylquinoline with appropriate pyrazolone derivatives. Various synthetic routes have been explored to enhance yield and purity. For instance, reactions under controlled conditions have yielded high-purity products suitable for biological testing .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. The compound has shown promising results against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Studies indicate that similar pyrazolone derivatives have MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The compound has also been evaluated for its ability to inhibit biofilm formation, showing a superior reduction compared to standard antibiotics like Ciprofloxacin .
Anticancer Potential
The anticancer activity of pyrazolone derivatives is an area of active research. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through various mechanisms including:
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G2/M phase, leading to reduced cell proliferation.
- Induction of Apoptosis : Mechanisms include the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
Anti-inflammatory properties have also been attributed to this class of compounds. They may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The inhibition of COX enzymes leads to decreased production of prostaglandins, thus alleviating inflammation.
Case Studies
Several case studies highlight the effectiveness of pyrazolone derivatives:
- In Vitro Studies : A study focused on a series of thiazol-4-one/thiophene-bearing pyrazole derivatives found that these compounds exhibited significant antimicrobial activity with low toxicity profiles .
- In Vivo Studies : Animal models have shown that certain derivatives reduce tumor growth in xenograft models, supporting their potential as anticancer agents .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for preparing 4-(1-Ethyl-1H-quinolin-2-ylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one?
The synthesis typically involves cyclocondensation of substituted aldehydes with pyrazolone precursors. For example, a cyclocondensation reaction between 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one and a quinoline-derived aldehyde under reflux conditions (e.g., ethanol or toluene with catalytic piperidine/acetic acid) yields the target compound . Key parameters include temperature control (100°C), solvent selection (ethanol for solubility), and stoichiometric ratios. Yield optimization (>90%) can be achieved via crystallization from absolute ethanol .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry?
Advanced spectroscopic techniques are essential:
- NMR : Disappearance of the aldehyde proton (δ ~9.8 ppm) confirms cyclocondensation .
- X-ray crystallography : SHELXL software (v. 2015+) refines crystal structures, resolving Z/E isomerism in the hydrazinylidene moiety .
- IR spectroscopy : Absence of -OH stretches (e.g., 3200–3600 cm⁻¹) verifies propargylation in intermediates .
Q. What are the primary biological activities reported for pyrazolone derivatives structurally similar to this compound?
Pyrazolones exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (MIC: 8–32 µg/mL) via membrane disruption .
- Anti-inflammatory effects : Inhibition of COX-2 (IC₅₀: 10–50 µM) through competitive binding .
- Enzyme inhibition : e.g., acetylcholinesterase (AChE) inhibition (IC₅₀: 15–30 µM) via π-π stacking with active-site residues .
Advanced Research Questions
Q. How can bromination at the active methylene group be optimized to avoid competing ortho/para substitution on the phenyl ring?
Bromination of 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one derivatives requires precise control:
- Reagent : Use N-bromosuccinimide (NBS) in dry DMF at 0–5°C to favor methylene bromination over aromatic substitution .
- Monitoring : TLC (hexane:ethyl acetate, 3:1) tracks reaction progress. Competing products (ortho/para brominated phenyl rings) can be separated via column chromatography (silica gel, gradient elution) .
Q. What computational methods are suitable for predicting the bioactivity of derivatives with substituted quinoline moieties?
- Molecular docking (AutoDock Vina) : Predict binding affinities to targets like COX-2 (PDB: 5KIR) or AChE (PDB: 4EY7). Focus on hydrophobic interactions between the ethyl-quinoline group and enzyme pockets .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with IC₅₀ values .
Q. How can data contradictions in biological assays (e.g., cytotoxicity vs. anti-inflammatory activity) be resolved?
- Dose-response profiling : Test derivatives across concentrations (1–100 µM) to identify therapeutic windows (e.g., cytotoxicity EC₅₀ > 50 µM vs. anti-inflammatory IC₅₀ < 10 µM) .
- Selectivity assays : Compare activity against primary cells (e.g., human fibroblasts) and cancer lines (e.g., HeLa) to distinguish target-specific effects .
Methodological Considerations
Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?
Q. How can reaction yields be enhanced in click chemistry-based derivatization?
Q. What analytical techniques validate purity in multi-step syntheses?
- HPLC : C18 column, acetonitrile/water (60:40), UV detection at 254 nm; purity >98% required for pharmacological assays .
- HRMS : Confirm molecular ions (e.g., [M+H]⁺) with <5 ppm error .
Tables of Key Data
Q. Table 1. Bromination Optimization Parameters
| Condition | Outcome (Yield) | Reference |
|---|---|---|
| NBS, DMF, 0°C | Methylene bromination (85%) | |
| Br₂, CHCl₃, RT | Mixed products (40% desired) |
Q. Table 2. Biological Activity of Analogues
| Substituent | IC₅₀ (COX-2 Inhibition) | MIC (S. aureus) |
|---|---|---|
| 4-NO₂-phenyl | 12 µM | 16 µg/mL |
| 4-OCH₃-phenyl | 28 µM | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
